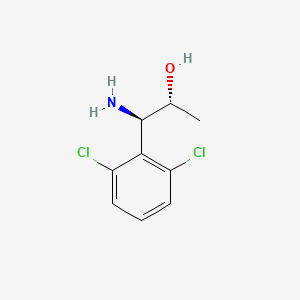
(1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of an amino group and a dichlorophenyl group attached to a propanol backbone, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL typically involves the reduction of the corresponding ketone precursor, 1-(2,6-dichlorophenyl)propan-2-one, using chiral catalysts or reagents to achieve the desired stereochemistry. Common reagents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the selective reduction of the ketone to the alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors with chiral catalysts to achieve high yields and enantiomeric purity. The process is optimized to minimize by-products and ensure the efficient recovery of the desired compound.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding amine or alkane using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives, such as amides or carbamates, using reagents like acyl chlorides or isocyanates.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents under acidic or basic conditions.
Reduction: H2 with a palladium catalyst, NaBH4, or LiAlH4 under controlled temperature and pressure.
Substitution: Acyl chlorides, isocyanates, or other electrophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alkanes.
Substitution: Amides, carbamates, and other derivatives.
Scientific Research Applications
(1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including neurological disorders and infections.
Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s effects are mediated through its binding to these targets, resulting in the inhibition or activation of specific biochemical processes. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dichlorophenyl)propan-1-one
- 2-Bromo-(3’,4’-dichlorophenyl)propan-1-one
- 1-(2,6-Dichlorophenyl)ethanol
Uniqueness
(1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties. Its chiral nature allows for selective interactions with biological targets, making it a valuable compound in the development of enantioselective drugs and catalysts.
Properties
Molecular Formula |
C9H11Cl2NO |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(2,6-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(13)9(12)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1 |
InChI Key |
BTJUURDIFWQGTR-ANLVUFKYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=C(C=CC=C1Cl)Cl)N)O |
Canonical SMILES |
CC(C(C1=C(C=CC=C1Cl)Cl)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















